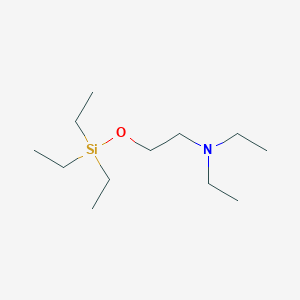
N,N-diethyl-2-triethylsilyloxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-triethylsilyloxyethanamine is an organosilicon compound with the molecular formula C11H27NOSi. This compound is characterized by the presence of a triethylsilane group attached to a diethylaminoethoxy moiety. It is a colorless liquid that is used in various organic synthesis processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-triethylsilyloxyethanamine typically involves the reaction of triethylsilane with diethylaminoethanol under specific conditions. One common method includes the use of a catalyst such as boron trifluoride etherate to facilitate the reaction. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-diethyl-2-triethylsilyloxyethanamine undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used with this compound include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of substituted silanes .
Aplicaciones Científicas De Investigación
N,N-diethyl-2-triethylsilyloxyethanamine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-triethylsilyloxyethanamine involves its ability to donate electrons and participate in various chemical reactions. The triethylsilane group can act as a hydride donor, facilitating reduction reactions. The diethylamino group can participate in nucleophilic substitution reactions, making the compound versatile in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: Similar in structure but lacks the diethylaminoethoxy group, making it less versatile in certain reactions.
Diethylaminoethanol: Contains the diethylaminoethoxy group but lacks the triethylsilane group, limiting its use as a reducing agent.
Uniqueness
N,N-diethyl-2-triethylsilyloxyethanamine is unique due to the combination of the triethylsilane and diethylaminoethoxy groups, which confer both reducing and nucleophilic properties. This makes it a valuable reagent in organic synthesis, offering versatility that similar compounds may lack .
Propiedades
Número CAS |
17146-74-6 |
|---|---|
Fórmula molecular |
C12H29NOSi |
Peso molecular |
231.45 g/mol |
Nombre IUPAC |
N,N-diethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3 |
Clave InChI |
IFTYTUHRYMFXBZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(CC)CC |
SMILES canónico |
CCN(CC)CCO[Si](CC)(CC)CC |
Key on ui other cas no. |
17146-74-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















